molecular formula C17H14ClF3N4O2 B12222922 N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide

N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B12222922
M. Wt: 398.8 g/mol
InChI Key: LHMJLKOJWHNMRL-UHFFFAOYSA-N
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Description

N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazolo-pyridine core substituted with chloro and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazolo-pyridine intermediate with 4-methoxyphenylacetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine
  • 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • 1,2,4-triazolo[4,3-a]pyridin-3-yl derivatives

Uniqueness

N-{[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-(4-methoxyphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H14ClF3N4O2

Molecular Weight

398.8 g/mol

IUPAC Name

N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14ClF3N4O2/c1-27-12-4-2-10(3-5-12)6-15(26)22-8-14-23-24-16-13(18)7-11(9-25(14)16)17(19,20)21/h2-5,7,9H,6,8H2,1H3,(H,22,26)

InChI Key

LHMJLKOJWHNMRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2C=C(C=C3Cl)C(F)(F)F

Origin of Product

United States

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